molecular formula C21H23NO2S B12766123 2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate CAS No. 87565-58-0

2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate

Cat. No.: B12766123
CAS No.: 87565-58-0
M. Wt: 353.5 g/mol
InChI Key: KKGGKOREWUGDQB-UHFFFAOYSA-N
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Description

2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate is a chemical compound that belongs to the class of thiazepine derivatives. Thiazepines are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate typically involves the condensation of 2-chloroethyl-3-chloropropyl sulfide with appropriate primary amines . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazepine derivatives.

Scientific Research Applications

2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate involves its interaction with various molecular targets and pathways. The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter activity and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a thiazepine ring with a diphenylacetate moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic use.

Properties

CAS No.

87565-58-0

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

2-(3,5-dihydro-2H-1,4-thiazepin-4-yl)ethyl 2,2-diphenylacetate

InChI

InChI=1S/C21H23NO2S/c23-21(24-15-13-22-12-7-16-25-17-14-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16,20H,12-15,17H2

InChI Key

KKGGKOREWUGDQB-UHFFFAOYSA-N

Canonical SMILES

C1CSC=CCN1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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